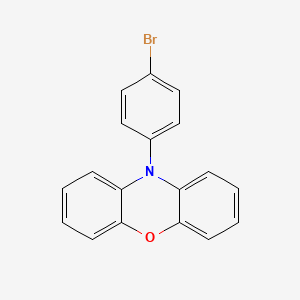

10-(4-Bromophenyl)-10H-phenoxazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

10-(4-bromophenyl)phenoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIALZHPCMMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533744 | |

| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71041-21-9 | |

| Record name | 10-(4-Bromophenyl)-10H-phenoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Phenoxazine Core in Functional Materials Science

The phenoxazine (B87303) core is a robust heterocyclic scaffold composed of an oxazine (B8389632) ring fused to two benzene (B151609) rings. wikipedia.org This structural motif is at the heart of a diverse range of functional materials due to its inherent electronic and photophysical characteristics. Phenoxazine-based compounds are known for their electron-donating nature, which makes them valuable components in materials designed for organic electronics. acs.orgacs.org Their rigid and planar structure, combined with the presence of both nitrogen and oxygen heteroatoms, facilitates charge transport and contributes to their use in various applications.

Historically, phenoxazine derivatives were utilized as dyes for silk, though their use declined due to limited lightfastness. wikipedia.org However, a resurgence of interest has been seen with their application to acrylic fibers, where they exhibit improved stability. wikipedia.org In contemporary materials science, the phenoxazine core is a privileged scaffold in the design of radical-trapping antioxidants, where the bridging oxygen atom plays a crucial role in stabilizing the resulting aminyl radical. acs.org This inherent stability and reactivity make phenoxazine derivatives attractive for a wide array of applications, from organic light-emitting diodes (OLEDs) to photocatalysis. rsc.orgacs.org

Significance of N Arylated Phenoxazines in Contemporary Research

The introduction of an aryl group at the nitrogen atom of the phenoxazine (B87303) core, creating an N-arylated phenoxazine, significantly modulates the compound's properties and expands its utility in modern research. nih.gov This N-arylation enhances the molecule's thermal and morphological stability, which is a critical factor for the longevity and performance of organic electronic devices. google.com Furthermore, the electronic communication between the phenoxazine core and the appended aryl group can be fine-tuned by altering the substituents on the aryl ring. This allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key aspect in the design of efficient electronic materials. acs.org

N-Aryl phenoxazines are of considerable importance across various scientific and industrial fields. nih.gov Traditional synthesis methods often rely on transition-metal-catalyzed cross-coupling reactions. nih.gov However, newer, more efficient synthetic routes, such as palladium-catalyzed double N-arylation and Brønsted acid-catalyzed C-H amination, have been developed to construct these valuable structures from readily available precursors. nih.govrsc.org These advancements have made N-arylated phenoxazines more accessible for a range of applications, including their use as photosensitizers in dual catalytic systems for organic transformations. acs.org

Overview of Research Domains for 10 4 Bromophenyl 10h Phenoxazine

The specific compound, 10-(4-Bromophenyl)-10H-phenoxazine, has emerged as a key building block in several advanced research areas, primarily due to the presence of the bromine atom. This halogen provides a reactive handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.

The primary research domains for this compound include:

Organic Light-Emitting Diodes (OLEDs): Phenoxazine (B87303) derivatives, including this compound, are extensively investigated as materials for OLEDs. google.com They can function as hole-transporting materials, host materials for phosphorescent emitters, and as components of thermally activated delayed fluorescence (TADF) emitters. acs.orgrsc.orggoogle.com The bromophenyl group can be used to attach other functional units to create molecules with tailored optoelectronic properties for enhanced device efficiency and lifetime. google.com For instance, phenoxazine-based materials have been incorporated into OLEDs that have achieved high external quantum efficiencies. acs.org

Photocatalysis: The electron-rich nature of the phenoxazine core makes its derivatives, including N-aryl phenoxazines, suitable as photosensitizers in visible-light-driven chemical reactions. acs.orgacs.org The bromine atom on the phenyl ring of this compound allows for its incorporation into polymeric photocatalyst systems, enhancing catalytic activity and enabling a variety of organic transformations. acs.org

Advanced Functional Materials: The ability to functionalize this compound via its bromo-substituent opens up possibilities for creating a wide range of novel functional materials with applications in sensors, molecular electronics, and other high-tech fields.

Rationale and Scope of the Academic Investigation

Direct Synthesis Routes to this compound

The formation of the this compound core can be achieved through several established synthetic strategies, most notably through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions for this compound Formation

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, represent a powerful method for the synthesis of N-aryl compounds. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided results, the general principle involves the coupling of phenoxazine with 1-bromo-4-iodobenzene (B50087) or a similar aryl halide in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is crucial and often requires optimization to avoid side reactions and achieve high yields.

Ullmann-Type Coupling Approaches in the Synthesis of this compound

The Ullmann condensation, a classical copper-catalyzed N-arylation reaction, is a frequently employed method for the synthesis of 10-arylphenoxazines. organic-chemistry.org This approach typically involves the reaction of 10H-phenoxazine with an aryl halide, such as 1-bromo-4-iodobenzene, in the presence of a copper catalyst and a base at elevated temperatures. The reaction proceeds through a copper(I)-mediated mechanism. organic-chemistry.org

A typical procedure involves reacting phenothiazine (B1677639) with 1-bromo-4-iodobenzene using copper sulfate (B86663) pentahydrate as the catalyst in a suitable solvent like toluene (B28343) or a dioxane/water mixture under reflux conditions. This method has been shown to produce 10-(4-bromophenyl)-10H-phenothiazine, a structurally similar compound, in good purity. The analogous reaction with phenoxazine would be expected to proceed similarly.

Table 1: Representative Conditions for Ullmann-Type Synthesis

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

This table is illustrative of the synthesis of a related phenothiazine derivative and similar conditions would be applied for the phenoxazine analogue.

Alternative Synthetic Strategies for the Phenoxazine Framework

Beyond direct arylation, alternative strategies focus on constructing the phenoxazine ring system itself. These methods often involve the cyclization of appropriately substituted precursors.

Another strategy involves the reaction of 2-aminophenols with 3,4-dihaloarenes containing electron-withdrawing groups, which proceeds through a Smiles rearrangement. nih.gov More recently, the synthesis of phenoxazine derivatives has been reported using 4,5-difluoro-1,2-dinitrobenzene as a building block, reacting with 2-hydroxyanilines in the presence of a base. acs.org

Functionalization and Derivatization Strategies of this compound

The bromine atom on the phenyl ring of this compound provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons in the molecule are observed. The protons of the 4-bromophenyl group typically appear as doublets in the aromatic region due to coupling with adjacent protons. Specifically, a doublet can be observed at approximately δ 7.75 ppm (J = 8.4 Hz, 2H) and another at δ 7.26 ppm (J = 8.5 Hz, 2H). rsc.org The protons of the phenoxazine core resonate as a series of multiplets in the range of δ 6.60 to 6.75 ppm and a doublet at δ 5.94 ppm (J = 7.8 Hz, 2H). rsc.org The integration of these signals confirms the number of protons in each chemical environment, consistent with the molecular structure.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Reference |

| 7.75 | d | 8.4 | 2H | Protons on bromophenyl ring | rsc.org |

| 7.26 | d | 8.5 | 2H | Protons on bromophenyl ring | rsc.org |

| 6.65-6.75 | m | - | 4H | Protons on phenoxazine core | rsc.org |

| 6.59-6.65 | m | - | 2H | Protons on phenoxazine core | rsc.org |

| 5.94 | d | 7.8 | 2H | Protons on phenoxazine core | rsc.org |

d = doublet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

While some derivatives of this compound exhibit low solubility, making ¹³C NMR challenging to obtain, the analysis of related compounds provides valuable insight. rsc.org For phenoxazine derivatives, the carbon signals are typically observed in the aromatic region of the spectrum. The carbons of the phenoxazine core and the bromophenyl group would each produce a unique set of signals, with their chemical shifts influenced by the electronegativity of the neighboring nitrogen, oxygen, and bromine atoms. For instance, in a related dinitro-phenoxazine derivative, carbon signals were observed between δ 108.0 and 144.9 ppm. acs.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the phenoxazine and bromophenyl rings, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with directly attached carbon signals (¹H-¹³C one-bond correlations). It would allow for the direct assignment of each carbon atom in the structure based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). HMBC is particularly useful for identifying the connectivity between the phenoxazine core and the 4-bromophenyl substituent, as it would show correlations between the protons on one ring and the carbons on the other.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of phenoxazine derivatives displays characteristic absorption bands. For a related dinitro-phenoxazine, significant peaks were observed at 1633 cm⁻¹ (C=C stretching), 1575 cm⁻¹, 1514 cm⁻¹, and 1494 cm⁻¹ (aromatic ring stretching), and 1208 cm⁻¹ (C-O-C asymmetric stretching). acs.org The presence of the C-Br bond in this compound would be expected to show a characteristic absorption in the lower frequency region of the spectrum. The N-H stretching vibration in unsubstituted phenoxazine appears around 3362 cm⁻¹, which would be absent in the N-substituted title compound. acs.org

Interactive Data Table: Characteristic FT-IR Bands for Phenoxazine Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~1633 | weak | Aromatic C=C stretching | acs.org |

| ~1575-1494 | strong | Aromatic ring stretching | acs.org |

| ~1208 | strong | C-O-C asymmetric stretching | acs.org |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The Raman spectra of phenoxazine and its radical cation have been studied to understand their structural properties. rsc.org For the neutral phenoxazine molecule, which has C₂ᵥ symmetry in solution, characteristic Raman bands are observed that correspond to the vibrations of the fused ring system. rsc.org The quinoid ring C=C stretching in related polymers is found near 1585 cm⁻¹. researchgate.net The intense bands in the resonance Raman spectra of the radical cations of phenothiazine and phenoxazine suggest significant structural changes upon oxidation. rsc.org For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C-C stretching vibrations and the C-Br stretching mode.

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry stands as a pivotal technique for determining the molecular weight of a compound and assessing its purity. A variety of mass spectrometric methods can be employed, each offering unique advantages in the analysis of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. nih.gov For this compound, an HRMS analysis using a technique like electrospray ionization (ESI) would be expected to yield a molecular ion peak with a mass accuracy in the low parts-per-million (ppm) range. For instance, a high-resolution mass spectrum of a related antiproliferative derivative has been reported to confirm its exact mass. This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₂BrNO |

| Monoisotopic Mass | 337.01023 Da |

| Average Mass | 338.198 Da |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hybrid Quadrupole Time-of-Flight Mass Spectrometry (QTOF)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is an indispensable technique for purity assessment, providing both separation of components in a mixture and their subsequent mass analysis. Several chemical suppliers of this compound indicate the availability of LC-MS data to confirm the purity of their products. bldpharm.com

Furthermore, the use of a hybrid quadrupole time-of-flight (QTOF) mass spectrometer offers significant advantages for the analysis of phenoxazine derivatives and other complex molecules. nih.govnih.gov LC-QTOF-MS combines the separation power of LC with the high resolution and accurate mass capabilities of a QTOF analyzer. This allows for the confident identification of the main compound and any impurities, even at low concentrations. nih.gov The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments on a QTOF instrument can provide valuable structural information about the molecule. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic techniques provide invaluable information about molecular connectivity and purity, X-ray crystallography offers a definitive view of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

To date, a specific single-crystal X-ray structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, extensive crystallographic studies on related phenoxazine derivatives provide a strong basis for predicting its solid-state conformation. tandfonline.comnih.gov These studies consistently show that the phenoxazine core adopts a non-planar, "butterfly" or V-shaped conformation. tandfonline.comnih.gov For example, the parent phenoxazine molecule crystallizes in the monoclinic space group P2₁/c. acs.org The analysis of various substituted phenoxazines reveals that the degree of this puckering can be influenced by the nature and position of the substituents. tandfonline.comnih.gov

Table 2: Representative Crystallographic Data for Phenoxazine Derivatives

| Compound | Space Group | Key Structural Feature | Reference |

| Phenoxazine | P2₁/c | Two planar molecules in the unit cell with substitutional disorder. | acs.org |

| 10-(N-morpholinoacetyl)-2-trifluoromethyl phenoxazine | P2₁/n | Puckered phenoxazine ring. | tandfonline.com |

| 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine | P2₁/a | Puckered phenoxazine ring with intra- and intermolecular hydrogen bonds. | tandfonline.com |

| A dinitrophenoxazine derivative | P2₁2₁2₁ | Dihedral angle of 10.461(16)° between the outer rings. | nih.gov |

Analysis of Conformational Features and Dihedral Angles

The key conformational feature of the phenoxazine ring system is the dihedral angle between the two outer benzene (B151609) rings, which quantifies the degree of folding along the N···O axis. In related phenoxazine and phenothiazine structures, these dihedral angles can vary significantly. For instance, a dinitrophenoxazine derivative exhibits a dihedral angle of 10.461(16)°, while a related phenothiazine derivative shows a more pronounced pucker with a dihedral angle of 23.13(3)°. nih.gov The central six-membered ring containing the nitrogen and oxygen atoms typically adopts a boat conformation. nih.gov

Electronic Absorption Properties

The electronic absorption properties of this compound are primarily dictated by the interplay of the electron-rich phenoxazine core and the attached 4-bromophenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

The UV-Vis absorption spectrum of this compound, and related phenoxazine derivatives, typically exhibits distinct absorption bands in the ultraviolet and visible regions. wikipedia.org For instance, a study on phenoxazine–quinoline conjugates, which share the phenoxazine donor core, showed high-energy absorption bands around 265 nm and 311 nm. nih.gov These absorptions are characteristic of the phenoxazine moiety itself. wikipedia.org The presence of the 4-bromophenyl substituent at the N-10 position is expected to modulate these absorption features.

Table 1: Representative UV-Vis Absorption Data for Phenoxazine Derivatives

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Phenoxazine-Quinoline Conjugate (PQ) | Dichloromethane | 265, 311 | nih.gov |

| 10-(Perylene-3-yl)-10H-Phenoxazine (PHP) | Not specified | 250, 450 | wikipedia.org |

Note: This table presents data for related phenoxazine compounds to illustrate typical absorption ranges.

Characterization of π-π* Transitions and Charge Transfer Bands

The absorption bands observed in the UV-Vis spectrum of this compound can be assigned to specific electronic transitions. The high-energy bands are generally attributed to π-π* transitions within the aromatic system of the phenoxazine core. nih.gov These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

Furthermore, in N-aryl phenoxazine derivatives, intramolecular charge transfer (ICT) from the electron-donating phenoxazine unit to the aryl substituent can occur. researchgate.net In the case of this compound, the phenoxazine moiety acts as an electron donor, and the bromophenyl group can act as an acceptor. This ICT character can give rise to a broad, lower-energy absorption band. researchgate.netnih.gov The efficiency of this charge transfer is influenced by the electronic nature of the substituent on the phenyl ring and the dihedral angle between the phenoxazine and the phenyl moieties. researchgate.net

Solvent Effects on Absorption Maxima

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) of this compound, a phenomenon known as solvatochromism. In phenoxazine derivatives exhibiting ICT character, an increase in solvent polarity typically leads to a bathochromic (red) shift of the ICT absorption band. nih.gov This is because the more polar excited state is stabilized to a greater extent by polar solvents compared to the less polar ground state. Conversely, a slight hypsochromic (blue) shift has been observed in some phenoxazine-quinoline conjugates upon increasing solvent polarity for their broad, lower-energy absorption tails. nih.gov The specific solvent effect for this compound would depend on the degree of charge transfer in its excited state.

Emission Properties and Luminescence Phenomena

Upon absorption of light, this compound can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence Spectroscopy and Quantum Yield Determination

Phenoxazine derivatives are known to be fluorescent, emitting light upon relaxation from the first excited singlet state (S₁) to the ground state (S₀). nih.gov The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, is a crucial parameter that quantifies the efficiency of the fluorescence process. nih.gov

For phenoxazine-based dyes, the fluorescence quantum yield can be influenced by the solvent viscosity and polarity. For instance, an increase in solvent viscosity can lead to a higher quantum yield by restricting molecular vibrations that contribute to non-radiative decay pathways. The introduction of a heavy atom like bromine in this compound can potentially decrease the fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Table 2: Representative Fluorescence Data for Phenoxazine Derivatives

| Compound | Solvent | Emission Maxima (λem, nm) | Quantum Yield (Φf) | Reference |

| Phenoxazine Dye | Ethanol | ~670 | ~0.27 | |

| Phenoxazine Dye | DMSO | ~670 | Higher than in Ethanol |

Note: This table presents data for related phenoxazine compounds to illustrate typical emission properties.

Phosphorescence Spectroscopy and Triplet State Characterization

In addition to fluorescence, this compound can also exhibit phosphorescence, which is emission from the first excited triplet state (T₁). The transition from the T₁ state to the S₀ ground state is spin-forbidden, resulting in a much longer lifetime for phosphorescence compared to fluorescence. nih.gov

The presence of the bromine atom in this compound is expected to enhance the rate of intersystem crossing (ISC) from the S₁ state to the T₁ state due to the heavy-atom effect. nih.gov This enhanced ISC can lead to a more significant phosphorescence emission. The triplet state energy (ET) is a critical parameter for applications in areas such as photoredox catalysis and organic light-emitting diodes (OLEDs). For phenoxazine derivatives, the triplet energies can be modulated by modifying the core structure with different substituents. Computational studies on phenoxazine-quinoline conjugates have shown that halogen substitution can lead to a decrease in the singlet-triplet energy gap (ΔEST), which can facilitate intersystem crossing and subsequent phosphorescence. nih.gov

Excited State Lifetime Measurements and Decay Dynamics

The excited state lifetime is a crucial parameter that governs the efficiency of light-emitting materials. In molecules like this compound, which often exhibit dual fluorescence, the decay dynamics are complex. The emission can be divided into two components: a prompt fluorescence and a delayed fluorescence.

Prompt fluorescence arises from the direct decay of singlet excitons, a process that occurs on a nanosecond timescale. In contrast, delayed fluorescence has a much longer lifetime, often in the microsecond range. This is because it originates from triplet excitons that are converted back to singlet excitons through a process called reverse intersystem crossing (RISC) before they can emit light. The efficiency of this process is highly dependent on the energy difference between the lowest singlet and triplet excited states.

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, significantly enhancing the internal quantum efficiency of organic light-emitting diodes (OLEDs). wikipedia.org Materials exhibiting TADF, like many phenoxazine derivatives, are designed to have a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to understand and predict chemical reactivity and electronic properties. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comimperial.ac.ukpku.edu.cn

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels are critical in determining the electronic and optical properties of a molecule. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.netmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key factor in determining the molecule's stability and the wavelength of light it absorbs and emits. malayajournal.org

In donor-acceptor molecules like this compound, the HOMO and LUMO are often spatially separated. Theoretical calculations on similar phenoxazine derivatives show that the HOMO is typically localized on the electron-donating phenoxazine moiety, while the LUMO is concentrated on the electron-accepting phenyl ring. rsc.org The energy levels can be tuned by modifying the donor and acceptor units. scispace.com For instance, the introduction of different substituents on the phenyl ring can alter the LUMO energy level.

Below is a table of calculated HOMO and LUMO energy levels for some related phenoxazine derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 10-phenyl-10H-phenoxazine | -5.45 | -1.98 | 3.47 |

| 10-(4-methoxyphenyl)-10H-phenoxazine | -5.32 | -1.92 | 3.40 |

| 10-(4-cyanophenyl)-10H-phenoxazine | -5.68 | -2.34 | 3.34 |

Note: The data in this table is based on theoretical calculations for similar compounds and serves as an illustrative example. The exact values for this compound may vary.

Electron Density Distribution and Charge Transfer Characteristics

The electron density distribution within this compound is a direct consequence of its donor-acceptor structure. In the ground state, there is a significant intramolecular charge redistribution. rsc.orgresearchgate.net High-resolution X-ray studies on similar phenoxazine derivatives have shown that the donor part of the molecule (phenoxazine) can carry a negative charge, while the acceptor fragment (the substituted phenyl ring) carries a positive charge. rsc.orgresearchgate.net

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this excitation results in an intramolecular charge transfer (ICT) from the electron-donating phenoxazine moiety to the electron-accepting bromophenyl group. rsc.org This charge-separated excited state is a key feature of many TADF emitters and plays a crucial role in their photophysical properties. The extent of this charge transfer can be influenced by the electronic nature of the substituent on the phenyl ring.

Exciton (B1674681) Dynamics and Energy Transfer Processes

Exciton dynamics and energy transfer are fundamental processes that govern the behavior of photoexcited molecules in materials used for applications like solar cells and OLEDs. lanl.gov An exciton is a bound state of an electron and an electron hole, which is formed upon the absorption of a photon. The subsequent migration of this excitation energy is known as energy transfer. lanl.govarxiv.org

In the context of materials containing this compound, efficient energy transfer is crucial for device performance. For example, in an OLED, excitons formed on a host material need to be efficiently transferred to the guest emitter (dopant) molecules. This energy transfer can occur through several mechanisms, with Förster Resonance Energy Transfer (FRET) being a prominent one for singlet excitons. FRET is a non-radiative process that depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance between them.

The dynamics of these excitons, including their formation, diffusion, and decay, are complex and can be influenced by factors such as molecular packing in the solid state and interactions with neighboring molecules. lanl.gov Understanding these dynamics is essential for designing materials and device architectures that maximize light emission efficiency. In systems with multiple components, such as a host-guest system in an OLED, the energy can be funneled from one component to another, a process that relies on a cascade of energy transfer steps. nih.govfrontiersin.org

Electrochemical Behavior and Redox Characteristics of 10 4 Bromophenyl 10h Phenoxazine

Cyclic Voltammetry (CV) Studies

Detailed cyclic voltammetry data for 10-(4-Bromophenyl)-10H-phenoxazine, including specific oxidation and reduction potentials, is not available in the reviewed literature. To fully characterize its electrochemical behavior, such studies would be necessary to determine the potentials at which the compound loses and gains electrons.

Oxidation Potentials and Anodic Processes

Specific anodic peak potentials (Epa) for this compound have not been reported. It is anticipated that the phenoxazine (B87303) nitrogen atom would be the primary site of oxidation, a characteristic feature of this class of compounds.

Reduction Potentials and Cathodic Processes

There is no available data on the reduction potentials or cathodic processes for this specific compound.

Reversible and Irreversible Redox Events

The reversibility of the redox processes for this compound has not been experimentally determined. Analysis of the peak separation and the ratio of anodic to cathodic peak currents in a cyclic voltammogram would be required to ascertain whether the electron transfer processes are reversible, quasi-reversible, or irreversible.

Correlation of Electrochemical Data with Frontier Orbital Energies

A quantitative correlation between the electrochemical data and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound cannot be established without the relevant experimental oxidation and reduction potentials.

Spectroelectrochemical Investigations

In-Situ UV-Vis Spectroscopy during Electrochemical Oxidation/Reduction

There are no published in-situ UV-Vis spectroelectrochemical studies for this compound. Such an analysis would be invaluable for identifying the absorption spectra of the neutral, radical cation, and potentially dicationic species, providing insight into the electronic structure changes that occur upon redox cycling.

Characterization of Radical Cation and Anion Species

The oxidation of this compound leads to the formation of a stable radical cation. This species has been a subject of interest, particularly in the context of its role as a deactivator in controlled polymerization reactions. Research on phenoxazine photoredox catalysts has provided insights into the properties of these radical cations. For a closely related phenoxazine radical cation, a ground state potential of approximately 0.66 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile (B52724) has been reported. nih.gov This value indicates a significant oxidizing strength in the radical cation state.

The stability and reactivity of such radical cations are crucial for their application. For instance, in organocatalyzed atom transfer radical polymerization (O-ATRP), the radical cation of the catalyst plays a key role in the deactivation process. nih.gov The rate of disappearance of the phenoxazine radical cation has been observed to be greater than that of some other related heterocyclic radical cations, a phenomenon attributed to its stronger oxidation potential. nih.gov

While the radical cation has been more extensively studied, the formation of a radical anion via reduction is also a possible electrochemical process. However, detailed characterization of the radical anion of this compound is less documented in the literature. Generally, the excited-state lifetimes of organic radical anions can be very short, which may limit their photochemical applications. acs.org

Differential Pulse Voltammetry (DPV) for Redox Process Resolution

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used to study the redox properties of chemical species. nih.gov It offers advantages over standard cyclic voltammetry by minimizing the background charging current, resulting in well-defined peaks and lower detection limits. nih.govresearchgate.net In DPV, the current is measured just before and at the end of a series of voltage pulses superimposed on a linearly increasing potential ramp. The difference in current is then plotted against the potential. nih.gov

For phenoxazine derivatives, DPV can be effectively employed to resolve and quantify the distinct redox processes. The technique allows for the precise determination of peak potentials, which correspond to the formal redox potentials of the electrochemical reactions. Reversible reactions typically show symmetric peaks, while irreversible processes result in asymmetric peaks. nih.gov The peak current in DPV is directly proportional to the concentration of the analyte, making it a valuable tool for quantitative analysis. researchgate.net

While specific DPV data for this compound is not extensively available, the application of DPV to related phenoxazine and phenothiazine (B1677639) derivatives has been well-documented for pharmaceutical and environmental analysis. acs.org These studies demonstrate the utility of DPV in elucidating the electrochemical behavior of such heterocyclic systems.

Electrocatalytic Applications of Phenoxazine-based Systems in Materials Science

Phenoxazine derivatives have emerged as promising candidates for electrocatalytic applications in materials science due to their robust redox activity. guidechem.com Their ability to act as electron-transfer mediators enables the catalysis of various chemical reactions. One notable area of application is in the development of sensors and biosensors. The stable and reversible redox couple of the phenoxazine core can be harnessed to facilitate the electrochemical detection of various analytes.

In the broader context of materials science, phenoxazine-based systems are being explored as organic photoredox catalysts. pineresearch.com These catalysts can absorb visible light and initiate chemical transformations, offering a more sustainable alternative to traditional metal-based catalysts. The catalytic cycle often involves the generation of the phenoxazine radical cation, highlighting the importance of understanding its electrochemical properties. nih.gov The modification of the phenoxazine structure, such as the introduction of the 4-bromophenyl group, allows for the fine-tuning of the redox potentials and photophysical properties to suit specific catalytic applications. pineresearch.com

While direct electrocatalytic applications of this compound are still an emerging area of research, the foundational knowledge of its electrochemical behavior provides a strong basis for its future development in this field.

Applications of 10 4 Bromophenyl 10h Phenoxazine in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

While 10-(4-Bromophenyl)-10H-phenoxazine itself is primarily a synthetic intermediate, its derivatives are being explored for various roles within the complex architecture of Organic Light-Emitting Diodes (OLEDs). The fundamental properties of the phenoxazine (B87303) core, such as its high hole mobility and thermal stability, make it an attractive component in the design of materials for high-performance OLEDs. nih.govacs.org

Emitter Materials in OLED Devices

Emitter materials are the heart of an OLED, as they are responsible for generating light. These materials, often a host doped with a guest emitter, convert electrical energy into photons. The ideal emitter should exhibit high photoluminescence quantum yield (PLQY), which is a measure of its efficiency in converting excitons to photons. nih.gov For full-color displays, emitters that produce light in the primary colors—blue, green, and red—are required.

Derivatives of this compound are investigated for their potential as emitter materials, particularly for thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%. The design of TADF molecules often involves linking an electron-donating unit with an electron-accepting unit to achieve a small singlet-triplet energy splitting. The electron-rich phenoxazine core can serve as the donor moiety in such a design. For instance, phenoxazine donors have been combined with triazine acceptors to create TADF emitters. mdpi.com A molecule, PXZ-TRZ, which incorporates a phenoxazine donor and a triazine acceptor, demonstrated a high external quantum efficiency (EQE) of 12.5%. mdpi.com

Host Materials for OLED Devices

Host materials play a crucial role in the emissive layer of an OLED by providing a medium for the emitter dopants. A good host material should have a high triplet energy to confine the excitons on the guest emitter, possess good charge transport properties to ensure a balanced charge recombination, and exhibit high thermal and morphological stability. researchgate.net

Bipolar host materials, which can transport both holes and electrons, are particularly desirable as they can lead to a more balanced charge distribution within the emissive layer, resulting in higher efficiency and longer device lifetime. rsc.org The this compound scaffold can be functionalized to create such bipolar hosts. By incorporating both electron-donating (like the phenoxazine itself) and electron-withdrawing groups, it is possible to tailor the molecule's charge transport characteristics. For example, bipolar host materials have been synthesized by linking a dibenzocarbazole (B1207471) donor with a triazine acceptor, leading to green phosphorescent OLEDs with an excellent external quantum efficiency of 24.7%. elsevierpure.com

Hole Transport Layers and Their Functionality

The Hole Transport Layer (HTL) is responsible for efficiently transporting holes from the anode to the emissive layer. Materials used in HTLs must have high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate hole injection from the anode. acs.org

Phenoxazine and its derivatives are excellent candidates for HTL materials due to the electron-rich nature of the phenoxazine core, which provides good hole-transporting capability. acs.org The butterfly-like conformation of phenoxazine can help in preventing molecular aggregation, which is beneficial for maintaining stable charge transport pathways. acs.org While specific data for this compound as an HTL is not extensively documented, related phenothiazine-based materials have shown high hole mobilities. For instance, the hole mobility of BDT-POZ, a phenoxazine-containing material, was found to be 2.1 x 10⁻⁴ cm² V⁻¹ s⁻¹. acs.org

Integration into Hyperfluorescent OLED Architectures

Hyperfluorescent OLEDs (HF-OLEDs) are an advanced device architecture that combines the benefits of both TADF and fluorescent emitters to achieve high efficiency, high color purity, and long operational stability. In a hyperfluorescent device, a TADF material is used as a sensitizer (B1316253) (or host) to excite a fluorescent emitter dopant. This process, known as Förster resonance energy transfer (FRET), allows for the efficient harvesting of both singlet and triplet excitons, similar to phosphorescent OLEDs, but with the narrow emission spectra characteristic of fluorescent emitters. researchgate.net

Phenoxazine-based TADF materials are being actively researched for their use in hyperfluorescent OLEDs. For example, π-extended phenoxazine-based asymmetric multi-resonance TADF emitters have been developed for use in green HF-OLEDs. These devices, using a phosphorescent sensitizer, have achieved a remarkable power efficiency of 150 lm/W, an EQE of 27%, and a long lifetime. researchgate.net The unique properties of phenoxazine derivatives make them suitable for creating the highly efficient and stable TADF sensitizers required for this technology.

Performance Metrics in OLEDs (e.g., External Quantum Efficiency, Current Efficiency, Lifetime)

The performance of an OLED is evaluated using several key metrics:

Current Efficiency: Measured in candelas per ampere (cd/A), it describes the luminance of the device per unit of current.

Power Efficiency: Measured in lumens per watt (lm/W), it indicates the amount of light produced for a given amount of electrical power.

Lifetime: Often denoted as LT50, LT70, or LT95, it is the time it takes for the device's initial luminance to decrease to 50%, 70%, or 95%, respectively, under constant operation.

The following table presents performance data for various OLEDs that utilize phenoxazine derivatives or similar advanced materials, illustrating the high efficiencies that can be achieved.

| Device Type | Host/Emitter System | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color |

| Phosphorescent OLED | DPTPCz host with green phosphorescent emitter | 21.2 | - | - | Green |

| Phosphorescent OLED | DPTPCz host with blue phosphorescent emitter | 14.4 | - | - | Blue |

| Phosphorescent OLED | TRZ-DBC2 host with green phosphorescent emitter | 24.7 | 75.9 | - | Green |

| TADF OLED | PXZ-TRZ emitter | 12.5 | - | - | Green |

| Hyperfluorescent OLED | π-extended phenoxazine-based MR-TADF emitter | 27 | - | 150 | Green |

This table is for illustrative purposes and showcases the performance of devices using advanced materials, including derivatives of phenoxazine.

Electrochromic Materials

Electrochromic materials are materials that can change their optical properties, such as color, in response to an applied electrical voltage. This property makes them suitable for applications like smart windows, displays, and rearview mirrors.

Derivatives of this compound have been shown to be effective precursors for electrochromic polymers. mdpi.com In one study, this compound was used to synthesize the monomer 10-(4-(2,7-di(thiophen-2-yl)-9H-carbazol-9-yl)phenyl)-10H-phenoxazine (DTCP). This monomer was then electropolymerized to form a polymer film on an ITO-coated glass electrode. mdpi.com

The resulting polymer film exhibited distinct electrochromic behavior. In its neutral state, the film was a transmissive light yellow. Upon oxidation by applying a positive potential, the film changed to a deep green color. This color change was reversible, and the film could be switched back to its original state by applying a negative potential. The study found that the introduction of the phenoxazine unit was crucial for this electrochromic activity. mdpi.com

The electrochromic performance of the polymer derived from the DTCP monomer is summarized in the table below:

| Property | Value |

| Color in Neutral State | Light Yellow |

| Color in Oxidized State | Deep Green |

| Oxidation Potential | 0.8 V |

| Reduction Potential | 0.3 V |

Data sourced from a study on the electrochromic behavior of carbazole-thiophene derivatives incorporating a phenoxazine chromophore. mdpi.com

This research demonstrates the successful application of this compound as a foundational element in creating new electrochromic materials with promising properties for various technological applications. mdpi.com

Design and Synthesis of Electrochromic Polymers Incorporating Phenoxazine Units

The synthesis of electrochromic polymers based on this compound often involves its use as a key monomer in polymerization reactions. A notable strategy involves the initial synthesis of more complex monomers where the this compound unit is coupled with other electroactive moieties.

For instance, this compound can be synthesized by reacting phenoxazine with 1,4-dibromobenzene (B42075) in the presence of a palladium catalyst. rsc.org This compound then serves as a precursor for more elaborate monomers. In one study, it was reacted with 2,7-di(thiophen-2-yl)-9H-carbazole (DTC) to produce the monomer 10-(4-(2,7-di(thiophen-2-yl)-9H-carbazol-9-yl)phenyl)-10H-phenoxazine (DTCP). rsc.org This monomer, which combines the electron-donating phenoxazine and carbazole (B46965) units with thiophene (B33073) bridges, can then be electropolymerized to form a thin film on an electrode surface. rsc.org This approach allows for the fine-tuning of the polymer's electronic and optical properties by combining different functional units.

Another design strategy involves creating polymers where the phenoxazine unit is a side chain on a conjugated polymer backbone. This can influence the polymer's solubility and processing characteristics while still imparting the desired electrochromic properties. The presence of the bromine atom on the phenyl ring of this compound also offers a reactive site for further functionalization, enabling the creation of a wide array of polymer structures.

Spectroelectrochemical Investigation of Color Switching

The color-switching behavior of polymers derived from this compound is a key area of investigation. Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques, is used to study the changes in the polymer's absorption spectrum as a function of the applied potential.

For the polymer derived from the DTCP monomer (PDTCP), spectroelectrochemical analysis reveals distinct color changes. In its neutral state, the polymer film is yellow. Upon oxidation, it transitions to a light red color. rsc.org This color change is a result of the formation of charge carriers (polarons and bipolarons) along the polymer backbone, which alters its electronic structure and, consequently, its interaction with light.

The introduction of the phenoxazine group has a significant effect on the electrochemical properties of the resulting polymers. For example, a polymer containing both phenoxazine and carbazole units (PDTCP) exhibits different electrochemical behavior compared to a similar polymer without the phenoxazine group. rsc.org The table below summarizes the observed color changes for a polymer film derived from a monomer containing the this compound moiety.

| Polymer State | Applied Potential | Observed Color |

| Neutral | 0 V | Yellow |

| Oxidized | +1.3 V | Light Red |

Data for a polymer film derived from 10-(4-(2,7-di(thiophen-2-yl)-9H-carbazol-9-yl)phenyl)-10H-phenoxazine. rsc.org

Stability and Efficiency of Electrochromic Systems

The long-term stability and efficiency of electrochromic devices are crucial for their practical application. Research indicates that the incorporation of phenoxazine units can be beneficial for the stability and efficiency of electrochromic materials. rsc.org

The stability of these systems is often evaluated by subjecting them to repeated switching cycles and measuring the change in their optical contrast over time. For instance, after 1000 seconds of continuous switching, a polymer film derived from the DTCP monomer retained a significant portion of its initial optical contrast, indicating good operational stability. mdpi.com

Coloration efficiency (CE), a measure of how efficiently charge is converted into a change in optical density, is another important parameter. Higher coloration efficiency means that a larger change in color can be achieved with a smaller amount of charge, which is desirable for low-power devices. While specific coloration efficiency values for polymers directly derived from this compound are not extensively reported in the available literature, the general class of phenoxazine-based polymers has shown promise in this regard.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are key components in the development of flexible and low-cost electronics, such as displays, sensors, and RFID tags. The search for high-performance semiconductor materials is a major focus of OFET research.

Role as p-Channel Semiconductor Materials

In OFETs, semiconductor materials are classified as either p-channel (hole-transporting) or n-channel (electron-transporting). Phenoxazine derivatives are generally considered to be good candidates for p-channel semiconductors due to the electron-rich nature of the phenoxazine core, which facilitates the transport of positive charge carriers (holes). Molecules with high-lying Highest Occupied Molecular Orbital (HOMO) energy levels, a characteristic of many phenoxazine compounds, are well-suited for hole injection from common electrode materials like gold.

While specific studies focusing solely on this compound as the active material in OFETs are limited in the reviewed literature, the broader class of phenoxazine-based polymers has been investigated for this purpose. These polymers can be processed from solution, which is a significant advantage for large-area and low-cost manufacturing of electronic devices.

Charge Carrier Mobility and On/Off Ratios

Two of the most important performance metrics for an OFET are the charge carrier mobility and the on/off ratio. Charge carrier mobility determines how quickly charge carriers can move through the semiconductor, which in turn affects the switching speed of the transistor. The on/off ratio is the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state, and a high on/off ratio is essential for the clear differentiation between the two states.

For the broader class of phenoxazine-based polymers, hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs and on/off ratios up to 10⁵ have been reported. While these values are promising and demonstrate the potential of phenoxazine-based materials in OFETs, specific data for devices based on this compound derivatives are not yet widely available. The performance of these materials can be significantly influenced by factors such as the polymer's molecular weight, purity, and the morphology of the thin film.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells represent a promising alternative to conventional silicon-based solar cells, offering the potential for lower production costs and flexibility. The performance of a DSSC is highly dependent on the properties of the sensitizing dye, which is responsible for absorbing light and injecting electrons into the semiconductor electrode.

The electron-donating nature of the phenoxazine core makes it an attractive component for the design of organic dyes for DSSCs. rsc.org In a typical D-π-A (donor-π-bridge-acceptor) dye structure, the phenoxazine unit can serve as the electron donor. Upon light absorption, an electron is transferred from the donor, through the π-bridge, to the acceptor, which is anchored to the surface of a semiconductor nanoparticle (typically TiO₂).

While numerous studies have explored the use of phenoxazine derivatives in DSSCs, with some achieving power conversion efficiencies of up to 7.0%, specific research detailing the application of this compound as a primary component in a DSSC dye is not prevalent in the currently available scientific literature. nih.govalljournals.cn The development of efficient DSSCs requires careful molecular engineering to optimize the dye's absorption spectrum, energy levels, and stability. The presence of the bromophenyl group on the phenoxazine core in this compound could potentially be utilized for further molecular modifications to create highly efficient and stable dyes for solar cell applications.

Phenoxazine Derivatives as Electron Donors in DSSCs

Phenoxazine derivatives are highly regarded as electron donor moieties in the fabrication of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). The core structure of phenoxazine possesses intrinsic properties that make it an excellent candidate for this role. The presence of electron-rich nitrogen and oxygen heteroatoms within the central ring significantly boosts its electron-donating capability.

A key structural feature of the phenoxazine unit is its non-planar, butterfly-like conformation. This three-dimensional shape is advantageous as it helps to inhibit the undesirable aggregation of dye molecules on the semiconductor surface (e.g., TiO2) and reduces the formation of intermolecular excimers. researchgate.net This steric hindrance is crucial for maintaining efficient charge separation and transport.

In the typical architecture of a DSSC dye, known as a donor-π-acceptor (D-π-A) structure, the phenoxazine unit serves as the electron donor (D). This donor is connected via a π-conjugated bridge to an electron acceptor group, which also acts as an anchor to the semiconductor surface. This molecular design facilitates effective intramolecular charge transfer from the donor to the acceptor upon photoexcitation, a critical step for injecting electrons into the semiconductor's conduction band. nih.gov Researchers have affirmed that phenoxazine-based dyes can exhibit higher power conversion efficiencies compared to dyes based on structurally similar donors like triphenylamine (B166846) and phenothiazine (B1677639), making them promising candidates for developing highly efficient DSSCs. researchgate.netnih.gov

Efficiency and Photovoltaic Performance

The performance of DSSCs utilizing phenoxazine-based dyes is determined by several key photovoltaic parameters: power conversion efficiency (PCE or η), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). The molecular engineering of the phenoxazine dye, including the modification of the N-substituent (such as the 4-bromophenyl group), the addition of auxiliary donors, and the choice of the π-linker and acceptor groups, significantly influences these parameters. researchgate.netrsc.org

Further research into panchromatic phenoxazine-based sensitizers, designed to absorb a broader spectrum of light, has also shown promising results. A device sensitized with the dye LJJ103, which combines a phenoxazine unit with an indolium carboxyl acid derivative, produced a conversion efficiency of 5.1%, with a Jsc of 13.7 mA/cm², a Voc of 502 mV, and a fill factor of 74.0%. nih.gov These findings underscore the versatility of the phenoxazine framework in creating dyes tailored for specific photovoltaic performances.

Table 1: Photovoltaic Performance of Various Phenoxazine-Based Dyes in DSSCs

| Dye Series/Name | Power Conversion Efficiency (PCE/η) (%) | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |

| Phenoxazine Core Series researchgate.net | 6.03 - 7.40 | Up to 800 | Not Specified | Not Specified |

| Sensitizer PO2 (p-Type) nih.gov | 0.031 | 101 | 0.89 | 0.35 |

| LJJ103 nih.gov | 5.1 | 502 | 13.7 | 0.74 |

| PTZ-3 (D-π-A type) | 5.53 | 710 | Not Specified | Not Specified |

Chemical Sensors and Probes

The unique photophysical properties of the phenoxazine scaffold make it an excellent platform for the design of chemical sensors, particularly fluorescent probes. The extended π-conjugation and inherent fluorescence of many phenoxazine derivatives allow for the development of highly sensitive and selective detection methods for various analytes.

Fluorescent Probes Incorporating Phenoxazine Chromophores

The phenoxazine core serves as the fluorophore in a variety of chemosensors. These probes are designed to signal the presence of a specific ion or molecule through a change in their fluorescence properties, such as intensity or wavelength. This optical response provides a direct and often real-time method for detection.

Researchers have successfully developed phenoxazine-based probes for a range of targets. For example, near-infrared (NIR) fluorescent probes have been synthesized for the specific detection of copper (II) ions in living cells. nih.gov Other research has focused on creating probes for anions, such as a highly selective chemosensor for cyanide (CN⁻) ions. rsc.org Furthermore, the sensitivity of the phenoxazine structure to its chemical environment has been harnessed to create probes that respond to changes in pH, with applications in mapping intracellular pH levels. The versatility of the phenoxazine structure allows for its incorporation into more complex systems like covalent organic frameworks (COFs), which have been used as turn-off fluorescent probes for detecting trace amounts of water in organic solvents.

Sensing Mechanisms and Selectivity

The operation of phenoxazine-based fluorescent probes relies on specific chemical interactions between the probe and the target analyte, which modulates the fluorescence output. A common strategy is to design probes that exhibit a "turn-on" or "turn-off" response.

A "turn-on" mechanism was demonstrated in a NIR probe for copper (II) ions. In its free state, the probe is non-fluorescent, but upon binding with Cu²⁺, it emits a strong fluorescent signal, accompanied by a visible color change. This probe showed excellent sensitivity, with a very low detection limit of 1.93 nM, and high selectivity for Cu²⁺ over other metal ions. nih.gov

Conversely, a "turn-off" mechanism was employed in a chemosensor designed for cyanide detection. The probe, POH, which incorporates a malononitrile (B47326) group on the phenoxazine fluorophore, is initially fluorescent. When it reacts with cyanide ions, its fluorescence is quenched. This sensor also exhibited a low detection limit of 9.8 x 10⁻⁹ M. The sensing mechanism involves a nucleophilic addition reaction between the cyanide ion and the probe, which alters the electronic structure of the fluorophore and turns off its emission. rsc.org The selectivity of these probes is a critical feature, achieved by tailoring the reactive sites on the phenoxazine derivative to interact specifically with the target analyte.

Structure Property Relationships in 10 4 Bromophenyl 10h Phenoxazine Systems

Influence of the Bromophenyl Group on Electronic and Optical Properties

The introduction of a 4-bromophenyl substituent onto the phenoxazine (B87303) core has a pronounced effect on the molecule's electronic and optical characteristics. The phenoxazine moiety itself is inherently electron-rich, a property that can be fine-tuned by the nature of the substituent at the N-10 position.

The bromophenyl group, due to the electronegativity of the bromine atom, acts as a weak electron-withdrawing group. This electronic perturbation influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound. In related phenothiazine (B1677639) systems, which are structurally similar to phenoxazines, the introduction of a 4-bromophenyl group has been shown to affect the HOMO-LUMO gap. For instance, density functional theory (DFT) calculations on 10-(4-bromophenyl)-10H-phenothiazine suggest a HOMO-LUMO gap in the range of 3.1–3.4 eV. While direct experimental values for 10-(4-Bromophenyl)-10H-phenoxazine are not widely reported, similar effects can be anticipated.

In terms of optical properties, the presence of the phenoxazine chromophore is central. Studies on polymers incorporating 10-(4-phenyl)-10H-phenoxazine have identified a π-π* transition associated with this unit, appearing as an absorption peak around 242 nm. mdpi.com The addition of the bromophenyl group can lead to subtle shifts in the absorption and emission spectra compared to the unsubstituted 10-phenyl-phenoxazine. These shifts are a direct consequence of the altered electronic distribution within the molecule.

Table 1: Comparative Electronic and Optical Data of Phenoxazine Derivatives

| Compound/System | Property | Value/Observation | Source |

| Polymer with 10-(4-phenyl)-10H-phenoxazine | UV-Vis Absorption (π-π*) | ~242 nm | mdpi.com |

| 10-(4-bromophenyl)-10H-phenothiazine | Calculated HOMO-LUMO Gap | 3.1–3.4 eV |

Note: Data for directly analogous phenothiazine is provided for comparative context.

Impact of Molecular Conformation and Dihedral Angles on Optoelectronic Behavior

The optoelectronic behavior of this compound is intrinsically linked to its three-dimensional structure, particularly the dihedral angles between its constituent rings. The phenoxazine core is not planar and adopts a folded or "butterfly" conformation. This non-planarity is a key feature, as it can reduce intermolecular interactions and prevent aggregation-caused quenching of fluorescence in the solid state.

The dihedral angle between the two benzene (B151609) rings of the phenoxazine unit, as well as the torsional angle between the phenoxazine and the 4-bromophenyl planes, are critical parameters. These angles influence the extent of π-conjugation across the molecule. A larger dihedral angle between the phenoxazine and the phenyl ring would lead to a decrease in electronic coupling, which can be desirable in certain applications like thermally activated delayed fluorescence (TADF) materials.

In a study of carbazole-thiophene derivatives incorporating a phenoxazine unit, the inherent dihedral angle of the phenoxazine structure was highlighted as a key feature. mdpi.com While the specific dihedral angles for this compound have not been experimentally determined through single-crystal X-ray diffraction in the available literature, data from related phenothiazine structures can offer insights. For example, a 10-ethynyl-10H-phenothiazine derivative was found to have a folding angle of 153.87° between its two benzene rings. Such significant folding is characteristic of this class of heterocycles.

The interplay between these conformational parameters and the electronic properties is a crucial aspect of molecular design. By modifying the steric bulk or electronic nature of the N-aryl substituent, it is possible to control these dihedral angles and, consequently, fine-tune the optoelectronic properties.

Rational Design of Donor-Acceptor Systems based on Phenoxazine

Phenoxazine is widely recognized as an excellent electron-donating unit in the design of donor-acceptor (D-A) molecules for organic electronics, particularly for organic light-emitting diodes (OLEDs). The electron-rich nature of the phenoxazine core allows it to be paired with various electron-accepting moieties to create materials with tailored charge-transfer characteristics.

In the context of this compound, the entire molecule can act as a donor building block. The bromine atom provides a convenient handle for further functionalization through cross-coupling reactions, allowing for the attachment of acceptor units. This makes this compound a valuable intermediate in the synthesis of more complex D-A or donor-π-acceptor (D-π-A) architectures.

The design of such systems often aims to achieve a small energy gap between the singlet and triplet excited states (ΔEST), which is a prerequisite for efficient TADF. The spatial separation of the HOMO and LUMO, which can be achieved by a twisted geometry between the donor and acceptor units, is a key strategy to minimize ΔEST. The non-planar structure of the phenoxazine donor contributes to this desired twisted conformation.

Table 2: Key Parameters in the Design of Phenoxazine-Based Donor-Acceptor Systems

| Design Parameter | Desired Outcome | Rationale |

| Strong Donor (Phenoxazine) | Efficient hole injection/transport | High-lying HOMO level |

| Tunable Acceptor | Control of emission color and electron affinity | Varies the LUMO level |

| Twisted Conformation | Small ΔEST for TADF | Decouples HOMO and LUMO, reducing exchange energy |

| Functional Handle (e.g., Bromine) | Synthetic versatility | Allows for the attachment of various functional groups |

Role of Substitution Patterns on Excited State Dynamics and Charge Transfer

The substitution pattern on the phenoxazine and its N-aryl group plays a critical role in the dynamics of the excited state and the nature of intramolecular charge transfer (ICT). In a D-A system, photoexcitation typically leads to the transfer of an electron from the donor (phenoxazine) to the acceptor. The efficiency and nature of this charge transfer are governed by the electronic coupling between the donor and acceptor, which is influenced by the substitution pattern.

For this compound, the bromine atom's position at the para-position of the phenyl ring has specific implications. This positioning ensures that the electronic influence of the bromine atom is exerted along the main axis of the N-aryl substituent. While the electron-withdrawing effect of bromine is modest, it can still influence the energy of the charge-transfer state.

The dynamics of the excited state, including the rates of fluorescence, intersystem crossing, and non-radiative decay, are all affected by the molecular structure. For instance, the presence of the heavy bromine atom could potentially enhance spin-orbit coupling, which might facilitate intersystem crossing from the singlet to the triplet state. This is a crucial process in the mechanism of phosphorescence and TADF.

Detailed studies using techniques like transient absorption spectroscopy would be necessary to fully elucidate the excited-state dynamics of this compound and quantify the rates of various decay pathways.

Design Principles for High-Performance Functional Materials

The development of high-performance functional materials based on phenoxazine derivatives like this compound relies on a set of established design principles. These principles aim to optimize the electronic, optical, and morphological properties of the materials for specific applications.

Key Design Principles:

Tuning Donor Strength: The electron-donating character of the phenoxazine core can be further enhanced or modulated by introducing additional substituents on the phenoxazine rings themselves.

Controlling Molecular Geometry: As discussed, manipulating the dihedral angles through steric engineering is crucial for controlling the extent of π-conjugation and achieving desired photophysical properties, such as high quantum yields or efficient TADF.

Ensuring Morphological Stability: For applications in thin-film devices like OLEDs, ensuring the material forms stable amorphous films is critical. The non-planar, butterfly-like structure of the phenoxazine core is advantageous in this regard, as it can disrupt close packing and prevent crystallization.

Strategic Functionalization: The use of reactive sites, such as the bromine atom in this compound, is a cornerstone of modern materials design. It allows for the construction of complex molecular architectures, including polymers and dendrimers, with tailored properties.

Balancing Charge Transport: In many electronic applications, balanced transport of both holes and electrons is desirable. In D-A systems based on phenoxazine, the choice of the acceptor unit is critical to ensure that the material possesses both good hole-transporting (from the phenoxazine donor) and electron-transporting (from the acceptor) capabilities.

By applying these principles, researchers can rationally design and synthesize novel functional materials derived from this compound with properties optimized for applications ranging from high-efficiency lighting and displays to sensors and photovoltaics.

Conclusion and Future Research Perspectives

Summary of Key Academic Discoveries Regarding 10-(4-Bromophenyl)-10H-phenoxazine

This compound is a heterocyclic compound featuring a phenoxazine (B87303) core substituted with a 4-bromophenyl group. This specific structural arrangement confers properties that make it a valuable intermediate and building block in materials science. The phenoxazine moiety is known for its electron-rich nature, which is fundamental to its application in organoelectronics. nih.govchemistryviews.org The introduction of the bromophenyl group at the 10-position adds steric bulk and introduces specific electron-withdrawing effects.

Academically, the parent phenoxazine scaffold has been the subject of extensive research. Discoveries have highlighted its utility in a range of applications, including as a component in host materials for phosphorescent organic light-emitting diodes (OLEDs), as photoredox catalysts, and in dye-sensitized solar cells. nih.govresearchgate.net The primary role of this compound is often as a precursor or intermediate in the synthesis of more complex functional molecules designed for these applications. bldpharm.comalfachemch.com Its synthesis commonly involves established methods such as the Ullmann reaction, coupling phenoxazine with a corresponding aryl halide.

Challenges and Opportunities in Phenoxazine-Based Materials Research

The development of materials based on the phenoxazine structure is a field rich with potential, though it is not without its challenges.

Challenges:

Photostability: A significant hurdle for phenoxazine-based materials is their limited stability when exposed to light, particularly in halogenated solvents. chemistryviews.org This degradation can lead to strong discoloration and loss of function, which is highly undesirable in applications like OLEDs where longevity is crucial. chemistryviews.org Understanding the radical degradation mechanisms and identifying the byproducts is a complex task that researchers are actively working to solve. chemistryviews.org

Synthesis and Functionalization: While standard synthetic routes exist, the creation of novel phenoxazine derivatives with complex substitution patterns can be challenging. acs.org Developing efficient, scalable, and environmentally benign synthetic methodologies, such as organocatalytic C-H amination, remains an important research focus. researchgate.net

Limited Electron Transfer: For energy storage applications, a key challenge is overcoming the single-electron transfer limit of many organic materials. Achieving a stable, reversible multi-electron transfer process is essential for boosting the specific capacity of phenoxazine-based electrodes in batteries. nih.gov

Opportunities:

Advanced Energy Storage: Recent breakthroughs have shown that phenoxazine can undergo a unique and reversible two-electron transfer process in aqueous electrolytes. nih.gov This discovery opens a significant opportunity to develop high-capacity, long-cycling cathodes for aqueous zinc-ion batteries and other energy storage systems. nih.gov The stabilization of redox intermediates is a key factor in this enhanced performance. nih.gov

"Smart" Materials: The phenoxazine scaffold is an excellent candidate for creating multi-stimuli-responsive "smart" materials. researchgate.net Researchers are exploring new derivatives that can act as sensors for metal ions like Cu²⁺ and Fe³⁺, demonstrating the potential for applications in environmental monitoring and diagnostics. researchgate.net

Pharmacological Applications: The phenoxazine core is a well-established pharmacophore found in compounds with a wide array of biological activities, including anticancer and neuroprotective effects. nih.govnih.gov There is a substantial opportunity to synthesize new derivatives and explore their therapeutic potential by modifying the substitution on the phenoxazine ring. nih.govnih.gov

| Research Area | Key Challenge | Key Opportunity |

| Optoelectronics | Poor photostability and material degradation under light exposure. chemistryviews.org | Development of new host materials for more efficient and stable OLEDs. researchgate.net |

| Energy Storage | Limited electron transfer in traditional electrolytes. nih.gov | Achieving reversible two-electron redox for high-capacity aqueous batteries. nih.gov |

| Synthesis | Need for more efficient and greener synthetic methods. researchgate.net | Exploration of organocatalysis for novel C-H functionalization. researchgate.net |

| "Smart" Materials | Designing materials with specific and sensitive responses. | Creating phenoxazine-based sensors for metal ions and other stimuli. researchgate.net |

Emerging Trends in Organic Electronics and Advanced Materials

The field of organic electronics is rapidly evolving, driven by the demand for devices with novel form factors and enhanced performance. Phenoxazine-based materials are well-positioned to contribute to several key trends.

Flexible and Printable Electronics: A major industry trend is the shift towards flexible, lightweight, and even stretchable electronic devices. signalintegrityjournal.comnumberanalytics.com Organic materials are central to this movement, enabling the production of foldable displays, wearable sensors, and smart packaging through cost-effective techniques like roll-to-roll and inkjet printing. signalintegrityjournal.comnumberanalytics.com

Advanced OLED Technology: Organic Light-Emitting Diodes (OLEDs) are increasingly prevalent in consumer electronics due to their superior color, efficiency, and flexibility. marketresearchfuture.com Research continues to focus on creating new generations of OLED materials, including thermally stable host materials for phosphorescent emitters, to further improve performance and lifespan. researchgate.net

Portable and Integrated Energy Solutions: Organic photovoltaics (OPVs) offer a lightweight and flexible alternative to traditional silicon-based solar cells, making them ideal for portable power generation and integration into buildings and vehicles. marketresearchfuture.comttconsultants.com In parallel, organic materials are being intensely studied for next-generation batteries and supercapacitors. numberanalytics.com

Integration with AI and IoT: The Internet of Things (IoT) relies on a vast network of sensors, an area where organic electronics can excel. numberanalytics.com Furthermore, artificial intelligence and machine learning are being used as tools to accelerate the design and optimization of new organic materials and device architectures. numberanalytics.comnumberanalytics.com

Potential Avenues for Future Academic Exploration

Building on current knowledge, several promising avenues exist for future academic inquiry into phenoxazine chemistry and its applications.